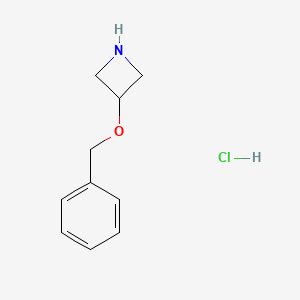

3-(Benzyloxy)azetidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenylmethoxyazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTSSUSLZRYTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673949 | |

| Record name | 3-(Benzyloxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897019-59-9 | |

| Record name | 3-(Benzyloxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 3-(Benzyloxy)azetidine hydrochloride. Recognizing that publicly available experimental data for this specific compound is limited, this document also furnishes detailed, field-proven methodologies for its full characterization. The protocols described herein are designed to be self-validating, ensuring researchers can confidently determine the compound's physical constants and spectral data.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are a vital class of saturated four-membered nitrogen-containing heterocyclic compounds.[1] Their rigid, strained ring system imparts unique conformational constraints, making them attractive scaffolds in medicinal chemistry. The incorporation of an azetidine moiety can lead to improved metabolic stability, solubility, and target-binding affinity.[2][3] Consequently, azetidine derivatives are integral components in the development of novel therapeutics, with applications ranging from antibacterial to anticancer agents.[2][3] this compound, as a functionalized member of this class, represents a key building block for the synthesis of more complex molecules in drug discovery campaigns.[4]

Physicochemical Properties

A summary of the currently available and predicted physicochemical properties of this compound is presented below. It is critical to note that certain data, such as the melting point and specific solubility, are not consistently reported in publicly accessible sources.[5][6][7] One major supplier explicitly states that they do not collect analytical data for this product.[5] Therefore, the subsequent sections provide robust protocols for the experimental determination of these properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [6][8] |

| Synonyms | 3-(phenylmethoxy)azetidine;hydrochloride | [6] |

| CAS Number | 897019-59-9 | [6][7][8] |

| Molecular Formula | C₁₀H₁₄ClNO | [6][7] |

| Molecular Weight | 199.68 g/mol | [7] |

| Monoisotopic Mass | 163.09972 Da (free base) | [9] |

| Physical Form | Solid, powder or crystals | [7] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Storage Temperature | Room temperature, under inert atmosphere | [7] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus or a Thiele tube setup can be used.

-

Initial Determination: A rapid heating rate is employed to obtain an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A new sample is then heated at a slow rate (1-2°C per minute) to accurately determine the melting range, from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility in various solvents is essential for applications in solution-phase reactions, purification, and formulation.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide).

-

Procedure: To a known mass of this compound (e.g., 10 mg) in a vial, the solvent is added portion-wise (e.g., 0.1 mL increments) at a constant temperature (e.g., 25°C).

-

Observation: The mixture is vigorously agitated after each addition. The point at which the solid completely dissolves is recorded.

-

Classification: The solubility can be qualitatively described using standard terms (e.g., very soluble, soluble, sparingly soluble, insoluble).

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

¹H NMR Spectroscopy - Expected Signals:

-

Aromatic Protons: Signals corresponding to the protons of the benzyl group, typically in the range of δ 7.2-7.4 ppm.

-

Benzylic Protons: A singlet for the -CH₂- group of the benzyl ether, expected around δ 4.5 ppm.

-

Azetidine Ring Protons: Complex multiplets for the protons on the azetidine ring. The proton at the C3 position will be shifted downfield due to the adjacent oxygen atom.

-

N-H Proton: A broad signal for the proton on the nitrogen of the azetidinium ion.

¹³C NMR Spectroscopy - Expected Signals:

-

Aromatic Carbons: Signals for the carbons of the phenyl ring, typically in the range of δ 127-138 ppm.

-

Benzylic Carbon: The carbon of the -CH₂- group of the benzyl ether.

-

Azetidine Ring Carbons: Signals for the carbons of the azetidine ring. The C3 carbon will be shifted downfield due to the ether linkage.

General NMR Sample Preparation Protocol:

-

Solvent Selection: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD) is chosen.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: The spectra are acquired on a high-field NMR spectrometer. Standard acquisition parameters are used, with adjustments made as necessary to optimize signal-to-noise and resolution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

N-H Stretch: A broad absorption band in the region of 3200-2800 cm⁻¹ is expected for the N-H bond of the secondary ammonium salt.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Ether): A strong absorption band in the 1150-1085 cm⁻¹ region.

General IR Spectroscopy Protocol (Solid State):

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the compound's structure through fragmentation patterns.

Expected Molecular Ion:

For the free base, 3-(benzyloxy)azetidine, the expected [M+H]⁺ ion would be at m/z 164.1070.[9]

General Mass Spectrometry Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this compound.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Caption: Spectroscopic Characterization Workflow.

Synthesis Outline

A potential synthetic pathway could start from epichlorohydrin and benzylamine to form 1-benzyl-3-hydroxyazetidine.[11] The hydroxyl group can then be converted to a benzyloxy group, followed by debenzylation of the nitrogen and subsequent formation of the hydrochloride salt.

Stability and Storage

This compound should be stored at room temperature under an inert atmosphere to prevent degradation.[7] It is advisable to keep the container tightly sealed to protect it from moisture.

Safety Information

Based on available safety data, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5] It may also cause skin and serious eye irritation, and respiratory irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

This compound is a valuable building block in medicinal chemistry. While some of its fundamental physical properties are not yet documented in the public domain, this guide provides the necessary framework and experimental protocols for their thorough determination. By following the outlined procedures, researchers can confidently characterize this compound, paving the way for its effective use in the synthesis of novel and potentially therapeutic molecules.

References

-

Supporting Information. (n.d.). ScienceOpen. Retrieved January 4, 2026, from [Link]

-

Synthesis of 3-benzyloxy-1-(iso-propyl)azetidine. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

-

Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved January 4, 2026, from [Link]

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (n.d.). Google Patents.

-

This compound (C10H13NO). (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]

-

azetidine. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (n.d.). Google Patents.

-

3-(2-Benzyloxy-5-bromo-phenoxy)-azetidine | C16H16BrNO2 | CID. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Azetidine. (n.d.). The NIST WebBook. Retrieved January 4, 2026, from [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved January 4, 2026, from [Link]

-

Azetidines of pharmacological interest. (2021, June 29). PubMed. Retrieved January 4, 2026, from [Link]

-

Azetidines | AMERICAN ELEMENTS®. (n.d.). Retrieved January 4, 2026, from [Link]

-

Azetidine hydrochloride - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

-

EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved January 4, 2026, from [Link]

-

Azetidine, 1-benzyl-3-tert-butyl-2,2-dimethyl- - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

-

Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. (n.d.). Download Scientific Diagram. Retrieved January 4, 2026, from [Link]

Sources

- 1. cas 897019-59-9|| where to buy this compound [german.chemenu.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | 897019-59-9 [sigmaaldrich.com]

- 8. This compound | 897019-59-9 [sigmaaldrich.cn]

- 9. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 10. prepchem.com [prepchem.com]

- 11. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

3-(Benzyloxy)azetidine hydrochloride chemical structure and analysis

An In-Depth Technical Guide to the Structure, Synthesis, and Analysis of 3-(Benzyloxy)azetidine Hydrochloride

Introduction

This compound is a valuable heterocyclic building block prominently featured in medicinal chemistry and drug discovery. As a derivative of azetidine, a saturated four-membered heterocycle, it provides a rigid scaffold that can introduce unique three-dimensional character into molecular designs. The benzyloxy group at the 3-position offers a versatile handle for further chemical modification while influencing the molecule's physicochemical properties. This guide provides an in-depth examination of its chemical structure, a logical synthetic pathway, and a comprehensive suite of analytical methodologies for its characterization and quality control, tailored for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental identity and physical characteristics. These properties govern its handling, reactivity, and application in synthetic chemistry.

Chemical Structure and Nomenclature

The structure consists of a central azetidine ring, which is protonated and forms a salt with a chloride anion. An ether linkage connects the 3-position of the azetidine ring to a benzyl group.

Systematic IUPAC Name: 3-(Benzyloxy)azetidin-1-ium chloride

An In-depth Technical Guide to 3-(Benzyloxy)azetidine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Among these, strained heterocyclic systems have garnered significant attention for their ability to confer conformational rigidity and provide unique three-dimensional exit vectors for substituent placement. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in this regard.[1] Its inherent ring strain, while lending a degree of reactivity, also offers a level of stability greater than its three-membered aziridine counterpart, making it a versatile and synthetically accessible building block.[2]

This technical guide provides a comprehensive overview of 3-(Benzyloxy)azetidine hydrochloride (CAS Number: 897019-59-9), a valuable reagent for the introduction of the 3-oxy-azetidine motif in drug discovery programs. We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, and explore its applications as a strategic component in the design of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a white to off-white solid, typically supplied as a hydrochloride salt to enhance its stability and handling characteristics. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 897019-59-9 | [3] |

| Molecular Formula | C₁₀H₁₄ClNO | |

| Molecular Weight | 199.68 g/mol | |

| Appearance | Powder or crystals | |

| Purity | Typically ≥95-97% | [4] |

| Storage Temperature | Inert atmosphere, room temperature | [5] |

| SMILES String | Cl.C1NCC1OCc2ccccc2 | |

| InChI Key | BQTSSUSLZRYTQB-UHFFFAOYSA-N |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a two-step sequence commencing from a commercially available N-protected 3-hydroxyazetidine. The strategy hinges on a Williamson ether synthesis to introduce the benzyl ether moiety, followed by deprotection of the nitrogen and salt formation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to N-Boc-3-(benzyloxy)azetidine as the immediate precursor. This intermediate can be envisioned as the product of a Williamson ether synthesis between N-Boc-3-hydroxyazetidine and a suitable benzylating agent, such as benzyl bromide.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(benzyloxy)azetidine-1-carboxylate

This step employs the well-established Williamson ether synthesis, a robust method for the formation of ethers from an alkoxide and an alkyl halide.[6][7] The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete deprotonation of the hydroxyl group, thereby facilitating the subsequent SN2 reaction.[8][9] The use of a polar aprotic solvent such as DMF or THF promotes the SN2 pathway.[8]

-

Reaction Setup: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous dimethylformamide (DMF, 5-10 volumes) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the alkoxide.

-

Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise via a syringe.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(benzyloxy)azetidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of this compound

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a standard transformation in organic synthesis.[10] Acidic conditions are typically employed, with HCl in an organic solvent being a common and effective choice.[11][12] This method has the advantage of directly affording the hydrochloride salt of the deprotected amine.

-

Deprotection: Dissolve the purified tert-butyl 3-(benzyloxy)azetidine-1-carboxylate (1.0 eq.) in a solution of 4 M HCl in 1,4-dioxane (5-10 volumes) at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate is often observed. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure. To the resulting residue, add diethyl ether and triturate to induce precipitation of the product.

-

Purification and Drying: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The azetidine scaffold is increasingly recognized as a valuable component in drug design.[13][14] Its rigid, three-dimensional structure allows for the precise positioning of substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of azetidines can improve physicochemical properties such as aqueous solubility and metabolic stability compared to more lipophilic and conformationally flexible acyclic or larger ring systems.[15]

This compound serves as a key building block for introducing the 3-oxy-azetidine moiety. The benzyloxy group can either be a final structural element or serve as a protected hydroxyl group, which can be deprotected at a later stage to reveal a free 3-hydroxyazetidine for further functionalization. This dual utility makes it a versatile tool for medicinal chemists.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302).[4] It may also cause skin, eye, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[5]

-

Spills: In case of a spill, avoid generating dust. Absorb the material with an inert absorbent and dispose of it as hazardous waste.[16]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3][16][17][18]

Conclusion

This compound is a strategically important building block for the synthesis of complex molecules in drug discovery. Its straightforward, high-yielding synthesis and the valuable structural and physicochemical properties conferred by the azetidine ring make it an attractive component for medicinal chemists. This guide provides a solid foundation for the synthesis, handling, and application of this versatile compound, empowering researchers to leverage its potential in the development of the next generation of therapeutic agents.

References

- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives - Benchchem. (n.d.).

- This compound AldrichCPR | Sigma-Aldrich. (n.d.).

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Azetidines of pharmacological interest | Request PDF - ResearchGate. (2025).

- This compound | 897019-59-9 - Sigma-Aldrich. (n.d.).

- Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate. (n.d.).

- Safety Data Sheet - Fluorochem. (n.d.).

- Azetidines - Enamine. (n.d.).

- GHS 11 (Rev.11) SDS Word 下载CAS: 897019-59-9 Name: - XiXisys. (n.d.).

- This compound | 897019-59-9. (n.d.).

- Williamson Ether Synthesis. (n.d.).

- BLD Pharmatech. (n.d.).

- 897019-59-9|this compound|BLD Pharm. (n.d.).

- SAFETY DATA SHEET. (2019, January 24).

- Williamson ether synthesis - Wikipedia. (n.d.).

- This compound - Fluorochem. (n.d.).

- Williamson Ether Synthesis - J&K Scientific LLC. (2025).

- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).

- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).

- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 897019-59-9|this compound|BLD Pharm [bldpharm.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. reddit.com [reddit.com]

- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Azetidines - Enamine [enamine.net]

- 16. sourcing-media.hktdc.com [sourcing-media.hktdc.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 897019-59-9 Name: [xixisys.com]

- 18. file.bldpharm.com [file.bldpharm.com]

3-(Benzyloxy)azetidine hydrochloride molecular weight and formula

An In-depth Technical Guide to 3-(Benzyloxy)azetidine Hydrochloride for Advanced Chemical Synthesis

Introduction

The azetidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to confer advantageous physicochemical properties upon drug candidates.[1] As a saturated four-membered heterocycle, it serves as a bioisostere for various functional groups, often leading to enhanced metabolic stability, improved aqueous solubility, and optimized lipophilicity. Within this class of compounds, this compound emerges as a particularly versatile building block for drug discovery and development. Its structure combines the rigid azetidine core with a benzyloxy substituent, which can act as a crucial pharmacophoric element or as a protected hydroxyl group for further synthetic elaboration.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. It delves into its core molecular properties, synthesis, safety protocols, and applications, offering field-proven insights grounded in established chemical principles.

Core Molecular Profile

This compound is a stable, crystalline solid frequently used in the synthesis of complex molecular architectures. Its fundamental properties are essential for accurate experimental design and execution.

The molecular formula, C₁₀H₁₄ClNO, indicates the presence of 10 carbon, 14 hydrogen, 1 chlorine, 1 nitrogen, and 1 oxygen atom.[2][3][4][5] The molecular weight of 199.68 g/mol is a critical parameter for stoichiometric calculations in reaction planning.[2][3]

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | |

| CAS Number | 897019-59-9 | [3] |

| Molecular Formula | C₁₀H₁₄ClNO | [2][3][4][5] |

| Molecular Weight | 199.68 g/mol | [2][3] |

| Physical Form | Powder or Crystals; Solid | [2][5] |

| Typical Purity | ≥95% | [5] |

| InChI Key | BQTSSUSLZRYTQB-UHFFFAOYSA-N |[2] |

Caption: 2D structural representation of this compound.

Physicochemical Properties & Safety Protocols

As a hydrochloride salt, this compound is typically a stable, water-soluble solid, making it convenient for use in a variety of reaction conditions, particularly aqueous media. Proper handling and storage are paramount to ensure its integrity and the safety of laboratory personnel.

Storage & Handling:

-

Storage: The compound should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric contaminants.[3]

-

Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[6] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

Safety Data: this compound is classified as harmful and an irritant.[5][7] The associated hazard statements necessitate careful handling to mitigate risks.

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Classification | Source(s) |

|---|---|---|---|

| H302 | Harmful if swallowed. | Acute Toxicity (Oral) | [5][7] |

| H315 | Causes skin irritation. | Skin Irritation | [5][7] |

| H319 | Causes serious eye irritation. | Eye Irritation | [5][7] |

| H332 | Harmful if inhaled. | Acute Toxicity (Inhalation) | [5] |

| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity | [5][7] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Prevention | [5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response | |

Caption: Safe handling workflow for this compound.

Synthesis & Mechanistic Insights

The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. A common and logical approach involves the benzylation of a protected 3-hydroxyazetidine derivative, followed by deprotection and salt formation.

Plausible Synthetic Pathway: The synthesis often begins with 1-benzyl-3-hydroxyazetidine, which can be prepared from the reaction of benzylamine and epichlorohydrin.[8] The hydroxyl group is then etherified, and the N-benzyl protecting group is subsequently removed via hydrogenolysis before final conversion to the hydrochloride salt.

Causality in Experimental Design:

-

Choice of Base (e.g., NaH): A strong base like sodium hydride is used for the Williamson ether synthesis step. It is highly effective at deprotonating the hydroxyl group of 3-hydroxyazetidine, forming a potent nucleophilic alkoxide that readily reacts with benzyl bromide.

-

Protecting Group Strategy: The N-benzyl group is a common choice for protecting the azetidine nitrogen. It is stable under the basic conditions of the etherification but can be cleanly removed under neutral conditions via catalytic hydrogenation (e.g., using Pd/C), which will not cleave the benzyl ether.

-

Salt Formation: The final step involves treating the free base with hydrochloric acid (often as a solution in a solvent like ether or dioxane). This converts the basic nitrogen into a stable, crystalline, and easily handled hydrochloride salt.

Experimental Protocol: Synthesis of this compound

-

Step 1: Benzylation of 1-(Diphenylmethyl)-3-hydroxyazetidine.

-

To a stirred solution of 1-(diphenylmethyl)-3-hydroxyazetidine in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC for the disappearance of starting material.

-

Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(diphenylmethyl)-3-(benzyloxy)azetidine.

-

-

Step 2: Deprotection and Salt Formation.

-

Dissolve the crude product from Step 1 in methanol.

-

Add palladium on carbon (10 wt. %) to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 16-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in diethyl ether and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

-

Caption: High-level synthetic workflow for this compound.

Analytical Characterization

Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis. Standard spectroscopic methods are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary tools for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group (typically ~7.3 ppm), a singlet for the benzylic CH₂ protons (~4.5 ppm), and multiplets for the azetidine ring protons.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight. For the free base (C₁₀H₁₃NO), the expected monoisotopic mass is 163.10 g/mol .[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C-O-C stretch of the ether and the N-H stretches of the protonated amine.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ar-H) | 7.25 - 7.40 | m | 5H |

| Benzylic (O-CH₂-Ph) | ~4.5 | s | 2H |

| Azetidine (CH-O) | ~4.2 | m | 1H |

| Azetidine (CH₂) | 3.5 - 3.9 | m | 4H |

| Amine (NH₂⁺) | Broad | s | 2H |

Applications in Drug Discovery

This compound is a valuable intermediate due to the distinct roles its structural components can play in a drug molecule.

-

As a Scaffold: The azetidine ring provides a rigid, three-dimensional exit vector that can orient substituents in a defined space, which is crucial for optimizing binding interactions with biological targets.

-

As a Protected Hydroxyl Group: The benzyloxy group serves as a stable protecting group for a 3-hydroxyazetidine core. The benzyl ether can be cleaved under reductive conditions at a later stage in a synthetic sequence to unmask a hydroxyl group, which can then be used for further functionalization or as a key hydrogen bond donor.

-

Pharmacophoric Contribution: The entire benzyloxy-azetidine moiety can be incorporated as a key part of a pharmacophore, contributing to target affinity through hydrophobic and polar interactions.

Caption: Role as a versatile intermediate in multi-step synthesis.

Conclusion

This compound is a high-value chemical building block with a well-defined molecular profile and established handling protocols. Its utility is rooted in the unique structural and chemical properties of the azetidine ring combined with the versatility of the benzyloxy group. A thorough understanding of its synthesis, properties, and safety requirements, as detailed in this guide, empowers researchers to effectively leverage this compound in the design and execution of innovative drug discovery programs.

References

-

Chemical Label this compound. (Fisher Scientific) [Link]

-

Synthesis of 3-benzyloxy-1-(iso-propyl)azetidine. (PrepChem.com) [Link]

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

This compound (C10H13NO). (PubChemLite) [Link]

-

This compound. (J&K Scientific) [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 897019-59-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-(benzyloxy)azetidine(SALTDATA: HCl) - Safety Data Sheet [chemicalbook.com]

- 7. chemical-label.com [chemical-label.com]

- 8. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 9. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

Introduction: The Significance of 3-(Benzyloxy)azetidine Hydrochloride in Medicinal Chemistry

An In-depth Technical Guide to the Solubility of 3-(Benzyloxy)azetidine Hydrochloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights, and presents a detailed experimental protocol for empirical determination.

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold that can impart unique conformational constraints and improve physicochemical properties in drug candidates. The benzyloxy group offers a versatile handle for further chemical modification. As with many amine-containing compounds used in pharmaceuticals, it is often prepared and handled as a hydrochloride salt to enhance stability and aqueous solubility.

However, for synthetic transformations, purification, and formulation development, a thorough understanding of its solubility in a diverse range of organic solvents is paramount. This guide aims to provide a foundational understanding and practical framework for scientists working with this compound.

Physicochemical Properties of this compound

A clear understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO | [1][2][3] |

| Molecular Weight | 199.68 g/mol | [1][2] |

| Physical Form | Solid, powder or crystals | [1] |

| InChI Key | BQTSSUSLZRYTQB-UHFFFAOYSA-N | [1][2][3] |

| SMILES String | Cl.C1NCC1OCc2ccccc2 | [1][2] |

The structure reveals several key features that dictate its solubility:

-

A Polar Azetidine Ring: The nitrogen and the ether linkage introduce polarity.

-

A Nonpolar Benzyl Group: The phenyl ring is hydrophobic and will favor interaction with nonpolar solvents.

-

An Ionic Hydrochloride Salt: The presence of the hydrochloride salt of the secondary amine makes the molecule an ionic compound. This is the most dominant factor influencing its solubility.

Theoretical Framework and Predictive Solubility Analysis

While specific quantitative solubility data for this compound is not extensively published, we can apply fundamental principles of solubility to predict its behavior in various organic solvents. As a hydrochloride salt, it is an ionic compound, and its solubility is governed by the ability of the solvent to solvate both the organic cation and the chloride anion.

General Principles:

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) are generally the best candidates for dissolving amine hydrochlorides.[4] They possess hydrogen bond donating and accepting capabilities and have high dielectric constants, which help to stabilize the separated ions. The hydrogen atoms on the solvent's hydroxyl groups can effectively solvate the chloride anion, while the oxygen lone pairs can interact with the protonated azetidine nitrogen.

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have high dielectric constants and are excellent at solvating cations due to their exposed oxygen atoms with partial negative charges.[5] However, their ability to solvate anions is less effective than that of protic solvents. Therefore, high solubility is often observed in these solvents.

-

Solvents of Intermediate Polarity: Ketones (e.g., acetone) and esters (e.g., ethyl acetate) are less effective at dissolving ionic salts. While they have a dipole moment, their lower dielectric constants and lack of hydrogen bond donating ability make them poorer solvents for hydrochloride salts.[4]

-

Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether are very poor solvents for ionic compounds like this compound.[4] The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals interactions with the solvent.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Excellent solvation of both cation and anion through ion-dipole interactions and hydrogen bonding.[4] |

| Polar Aprotic | DMSO, DMF | High to Medium | Strong cation solvation. Anion solvation is less effective than in protic solvents.[5] |

| Intermediate Polarity | Acetone, Ethyl Acetate, Dichloromethane | Low | Insufficient polarity and dielectric constant to effectively solvate the ions and overcome the crystal lattice energy.[4] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Lack of favorable interactions to overcome the ionic forces of the salt.[4] |

Experimental Determination of Solubility

Given the lack of published quantitative data, empirical determination is crucial. The isothermal equilibrium method is a robust and widely accepted technique.[4]

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Detailed Protocol

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (purity >97%)

-

Analytical grade organic solvents (e.g., methanol, ethanol, DMSO, acetone, ethyl acetate, dichloromethane, hexane)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions: a. To a series of sealed vials, add a known volume (e.g., 2 mL) of each selected solvent. b. Add an excess amount of this compound to each vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment. c. Prepare each solvent system in triplicate to ensure reproducibility.

-

Equilibration: a. Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[4]

-

Phase Separation: a. After equilibration, remove the vials and allow the undissolved solid to settle at the same constant temperature. b. Centrifuge the vials to ensure a clear separation of the solid and liquid phases.[4]

-

Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a pipette. b. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles. c. Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve. d. Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Data Analysis: a. Construct a calibration curve using standard solutions of known concentrations. b. Determine the concentration of the diluted sample from the calibration curve. c. Calculate the original solubility in the solvent using the measured concentration and the dilution factor. d. Express the final solubility as the mean ± standard deviation of the triplicate measurements, typically in mg/mL or mol/L.

Conclusion and Key Insights

As a Senior Application Scientist, it is my experience that while predictive models provide an excellent starting point, empirical data is indispensable for process development and optimization. The solubility of this compound is dominated by its ionic character. Therefore, polar protic solvents are expected to be the most effective, followed by polar aprotic solvents. Its solubility in solvents of intermediate and low polarity is predicted to be poor. The provided experimental protocol offers a robust and reliable method for quantifying these solubilities, enabling scientists to make informed decisions in their research and development activities.

References

-

Solubility of Things. Azetidine-2,4-dicarboxylic acid - Solubility. [Link]

- Unknown Source. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. No URL available.

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. No URL available.

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

nupeg.ufrn.br. Solubilities of Salts in Mixed Solvents. [Link]

-

University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). [Link]

-

MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

American Chemical Society. Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. (2022-06-15). [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021-07-05). [Link]

-

ResearchGate. Purification of organic hydrochloride salt?. (2017-02-07). [Link]

-

PubChemLite. This compound (C10H13NO). [Link]

-

National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility - StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

National Center for Biotechnology Information. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem. [Link]

- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

ResearchGate. Appendix A. Properties, Purification, and Use of Organic Solvents. [Link]

-

NIST Technical Series Publications. Acid-Base Reactions in Benzene and Other Organic Solvents: Behavior of Bromphthalein Magenta with Different Classes of. [Link]

Sources

The Strategic Deployment of 3-(Benzyloxy)azetidine Hydrochloride in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in contemporary drug discovery, prized for its ability to impart favorable physicochemical properties and novel three-dimensional topologies to bioactive molecules. Among the diverse array of functionalized azetidines, 3-(Benzyloxy)azetidine hydrochloride stands out as a versatile and strategically important building block. Its utility lies in the facile introduction of a 3-oxygenated azetidine core, a structural feature present in a growing number of clinical candidates and approved drugs. The benzyloxy group serves as a robust protecting group for the 3-hydroxy functionality, which can be unmasked in later synthetic stages to act as a key pharmacophoric element or a handle for further diversification. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound, equipping medicinal chemists with the knowledge to effectively leverage this valuable building block in their drug discovery programs.

Introduction: The Rise of the Azetidine Scaffold in Drug Design

The design of small molecule therapeutics is a perpetual quest for compounds with optimized potency, selectivity, and pharmacokinetic profiles. In recent years, there has been a notable shift away from flat, aromatic structures towards molecules with greater three-dimensional (3D) character. Saturated heterocycles are key players in this paradigm shift, and the four-membered azetidine ring has garnered significant attention.[1]

The appeal of the azetidine motif stems from several key advantages:

-

Structural Rigidity and Novel Vectorial Space: The strained four-membered ring imparts a degree of conformational rigidity that can pre-organize substituents in well-defined vectors, leading to enhanced binding affinity for biological targets. This contrasts with more flexible acyclic or larger ring systems.

-

Improved Physicochemical Properties: Incorporation of an azetidine ring can lead to improvements in aqueous solubility, metabolic stability, and membrane permeability, while often reducing lipophilicity compared to larger saturated heterocycles like piperidines and pyrrolidines.

-

Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other functionalities, such as gem-dimethyl groups, phenyl rings, or other heterocyclic systems. This allows for scaffold hopping and the exploration of novel chemical space while retaining or improving biological activity.

-

Access to Novel Chemical Space: The unique chemical reactivity of the strained azetidine ring opens up avenues for novel chemical transformations, allowing for the synthesis of complex molecular architectures that would be difficult to access through other means.

Within the diverse family of azetidine building blocks, this compound offers a unique combination of features that make it particularly valuable for medicinal chemists. The benzyloxy group provides a stable protecting group for the 3-hydroxy functionality, which is a common pharmacophoric element in many drug classes. This allows for a wide range of chemical manipulations at the azetidine nitrogen without affecting the latent hydroxyl group.

Synthesis of this compound: A Practical Approach

The most common and industrially scalable route to this compound begins with the readily available precursor, 3-hydroxyazetidine hydrochloride. The synthesis can be conceptually broken down into two key stages: the preparation of the 3-hydroxyazetidine core and its subsequent benzylation.

Synthesis of the 3-Hydroxyazetidine Hydrochloride Precursor

A robust and high-yielding synthesis of 3-hydroxyazetidine hydrochloride is detailed in the patent literature, starting from epichlorohydrin and benzylamine.[2] This multi-step process involves the initial ring-opening of epichlorohydrin with benzylamine, followed by a base-mediated cyclization to form the N-benzyl-3-hydroxyazetidine intermediate. The final step is the hydrogenolytic removal of the N-benzyl group to afford the desired 3-hydroxyazetidine hydrochloride.

Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride [2]

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

-

To a solution of benzylamine in water, cooled to 0-5 °C, slowly add epichlorohydrin (1.3 equivalents).

-

Maintain the reaction mixture at 0-5 °C and stir for 12 hours.

-

Filter the reaction mixture and wash the filter cake with water and an organic solvent (e.g., a mixture of ethyl acetate and petroleum ether).

-

The crude intermediate is then treated with a base, such as sodium carbonate, in a suitable solvent to effect ring closure.

-

After an aqueous workup and extraction with an organic solvent, the product, 1-benzyl-3-hydroxyazetidine, is isolated. This step typically proceeds with a yield of over 86% and a purity of >95%.[2]

Step 2: Debenzylation to 3-Hydroxyazetidine Hydrochloride

-

Dissolve 1-benzyl-3-hydroxyazetidine in methanol and add a solution of hydrochloric acid in methanol (e.g., 4M HCl).

-

Add 10% palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (typically 40-50 psi) for approximately 8 hours.

-

Monitor the reaction for the complete consumption of the starting material.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The resulting solid is triturated with a suitable solvent like ethyl acetate and filtered to afford 3-hydroxyazetidine hydrochloride as a white solid. This final step boasts a high yield of over 90% and a purity of >98%.[2]

Benzylation of 3-Hydroxyazetidine Hydrochloride

With 3-hydroxyazetidine hydrochloride in hand, the introduction of the benzyl protecting group can be achieved through a Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then displaces a halide from benzyl bromide.

Proposed Experimental Protocol: Synthesis of this compound

-

Suspend 3-hydroxyazetidine hydrochloride in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a strong base, such as sodium hydride (NaH) (2.2 equivalents to deprotonate both the alcohol and the ammonium salt), portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxy)azetidine.

-

To obtain the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate and treat with a solution of HCl in the same or another appropriate solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Filter the resulting solid and dry under vacuum to yield this compound.

Key Reactions and Transformations in Medicinal Chemistry

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, primarily at the azetidine nitrogen, while the benzyloxy group protects the 3-hydroxy functionality.

N-Alkylation: Building Molecular Complexity

A crucial reaction in the utilization of this compound is the alkylation of the secondary amine. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's properties.

Experimental Protocol: N-Alkylation of 3-(Benzyloxy)azetidine [3]

-

To a solution of 3-(benzyloxy)azetidine (obtained from the hydrochloride salt by neutralization with a base) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 2.0 equivalents).

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add the desired alkyl halide (1.1-1.2 equivalents) dropwise.

-

Heat the reaction mixture (e.g., to 60 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by standard methods such as column chromatography.

| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |

| Benzyl bromide | K₂CO₃ | Acetonitrile | 6 | 92 |

| Ethyl iodide | Et₃N | Dichloromethane | 12 | 85 |

| 1-bromobutane | NaH | Tetrahydrofuran | 8 | 88 |

Table 1: Representative examples of N-alkylation of a related 3-phenoxyazetidine, demonstrating the general applicability of the method.[3]

Deprotection: Unveiling the 3-Hydroxy Group

The removal of the benzyl protecting group is a critical step in many synthetic sequences, revealing the 3-hydroxy functionality. This hydroxyl group can be a key pharmacophoric feature, participating in hydrogen bonding interactions with the biological target, or it can serve as a handle for further synthetic elaboration. The most common and efficient method for benzyl ether cleavage is catalytic hydrogenation.

Experimental Protocol: Deprotection of 3-(Benzyloxy)azetidine Derivatives via Catalytic Transfer Hydrogenation [4]

-

Dissolve the N-substituted 3-(benzyloxy)azetidine derivative in a suitable solvent, such as methanol or ethanol.

-

Add a palladium catalyst, typically 10% Pd/C.

-

Add a hydrogen donor, such as ammonium formate or formic acid. The use of a transfer hydrogenation reagent often provides a milder and more convenient alternative to using hydrogen gas under pressure.[4]

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxyazetidine derivative.

-

Further purification can be achieved by chromatography or crystallization.

Strategic Applications in Drug Discovery: Case Studies

The 3-oxygenated azetidine motif is a key structural element in a number of drug candidates and approved drugs, particularly in the areas of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are central to the inflammatory process. Inhibitors of JAKs have emerged as a major class of therapeutics for autoimmune diseases such as rheumatoid arthritis.[5] Several JAK inhibitors feature a 3-substituted azetidine ring, where the substituent at the 3-position is crucial for binding to the kinase active site.

Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors are a class of GPCRs that are involved in a wide range of physiological processes. Antagonists of these receptors are used to treat various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder. The development of subtype-selective muscarinic antagonists is a major goal in medicinal chemistry to minimize side effects.[6]

The 3-hydroxyazetidine scaffold has been incorporated into novel muscarinic receptor antagonists. The hydroxyl group can form a key hydrogen bond with an aspartate residue in the receptor binding pocket. The use of this compound allows for the synthesis of a library of N-substituted analogues, followed by deprotection to reveal the crucial hydroxyl group. This strategy enables a systematic exploration of the SAR around the azetidine core to achieve the desired potency and selectivity profile.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic importance lies in the stable protection of a 3-hydroxy group on the synthetically advantageous azetidine scaffold. This allows for a wide range of chemical manipulations at the azetidine nitrogen, enabling the rapid generation of diverse compound libraries. The subsequent deprotection to reveal the 3-hydroxy functionality provides access to key pharmacophoric interactions. As the demand for novel, three-dimensional drug candidates continues to grow, the strategic deployment of building blocks like this compound will undoubtedly play an increasingly important role in the discovery of the next generation of therapeutics.

References

- Azetidines of pharmacological interest. Archiv der Pharmazie. 2021.

- Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A.

- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogen

- A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. 2021.

- Synthesis of azetidine deriv

- Synthesis of azetidine deriv

- Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. CN104356040A.

- Synthetic method of 3-hydroxyazetidine hydrochloride. CN102976993A.

- This compound AldrichCPR. Sigma-Aldrich.

- Azetidine derivatives, compositions and their use. DE3851727D1.

- Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives.

- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.

- Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)

- Novel long-acting antagonists of muscarinic ACh receptors. British Journal of Pharmacology. 2018.

- Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. 2019.

- A simple and general synthetic route to N-alkylazetidines

- Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists.

- Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. 2020.

- Muscarinic Receptor Agonists and Antagonists. Molecules. 2001.

- Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS. 2018.

- Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradi

- JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine. 2022.

- Muscarinic Receptor Agonists and Antagonists. Molecules. 2001.

- A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxyazetidine. Benchchem.

- Application Notes and Protocols for N-Functionaliz

- Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide. Benchchem.

- 3-Hydroxyazetidine hydrochloride 97 18621-18-6. Sigma-Aldrich.

- The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.

- The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. CN106831523A.

Appendix: Visualizations

Figure 1: Synthetic pathway and key applications of this compound.

Figure 2: General workflow for the N-alkylation of 3-(benzyloxy)azetidine.

Sources

- 1. Novel long-acting antagonists of muscarinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Role of Azetidine Scaffolds in Modern Drug Discovery

Abstract

The azetidine scaffold, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged structure in modern medicinal chemistry. Its unique combination of ring strain, conformational rigidity, and three-dimensional character offers distinct advantages in the design of novel therapeutics.[1][2] This guide provides an in-depth technical exploration of the azetidine motif, intended for researchers, chemists, and drug development professionals. We will dissect the fundamental physicochemical properties that underpin its utility, survey key synthetic strategies for accessing functionalized scaffolds, analyze its role as a versatile bioisostere, and present case studies of its successful incorporation into clinical candidates and approved drugs. The narrative is grounded in mechanistic rationale and supplemented with actionable experimental protocols to empower the practical application of this valuable scaffold.

The Azetidine Scaffold: A Constrained Moiety with Unconventional Advantages

The strategic incorporation of small, constrained ring systems is a powerful tactic for optimizing drug candidates. Among these, the azetidine ring occupies a unique position. Its significant ring-strain energy (approx. 25.4 kcal/mol) is intermediate between the highly reactive aziridine and the more stable pyrrolidine, providing a balance of stability for handling and sufficient reactivity for specific chemical manipulations.[2][3][4] This inherent strain is not a liability but a key feature that medicinal chemists can leverage.

Physicochemical and Structural Impact

The decision to incorporate an azetidine is driven by its ability to predictably modulate key drug-like properties:

-

Conformational Rigidity: The puckered, non-planar conformation of the azetidine ring reduces the conformational flexibility of a molecule.[5][6] This pre-organization can lower the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and potency.[5] The defined spatial orientation of substituents on the ring provides precise vectors for exploring chemical space and optimizing interactions within a target's binding pocket.[1]

-

Three-Dimensionality (sp³ Character): In an era where "flat" molecules are often associated with promiscuity and poor pharmacokinetic profiles, azetidines introduce valuable three-dimensional character. Increasing the fraction of sp³-hybridized carbons is a widely accepted strategy for improving solubility, reducing off-target effects, and navigating novel intellectual property space.[7]

-

Improved Physicochemical Properties: The replacement of larger or more lipophilic groups with an azetidine scaffold can favorably impact a compound's profile. The nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility.[7] Furthermore, the rigid structure can shield metabolically labile sites from enzymatic degradation, thereby enhancing metabolic stability.[7]

Azetidines as Versatile Bioisosteres

Bioisosteric replacement is a cornerstone of medicinal chemistry, and the azetidine ring has proven to be a highly effective mimic for other common functionalities.[7] It can serve as a bioisostere for pyrrolidines, piperidines, and even phenyl rings, offering a more compact and three-dimensional alternative.[7][8] For instance, replacing a piperazine ring with an aza-azetidine can alter the exit vectors and basicity (pKa) of the distal nitrogen, providing a handle to fine-tune pharmacokinetics and target engagement.[9] This strategy has been successfully employed to optimize lead compounds by improving their property profiles while retaining or enhancing biological activity.

Synthetic Strategies for Accessing Functionalized Azetidines

Historically, the synthetic difficulty in accessing substituted azetidines has limited their use.[10] However, recent advances have made a diverse array of functionalized azetidines readily accessible.[3][4]

Key Synthetic Approaches

-

Intramolecular Cyclization: The most traditional and still widely used method involves the cyclization of γ-amino alcohols or their derivatives. Activation of the alcohol as a leaving group (e.g., mesylate or tosylate) followed by treatment with a base induces an intramolecular SN2 reaction to form the azetidine ring.[1][11]

-

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to highly functionalized azetidines.[11][12] Modern variants often employ visible-light photoredox catalysis to overcome previous limitations, making this an atom-economical and powerful strategy.[3]

-

Palladium-Catalyzed C-H Amination: Intramolecular C(sp³)–H amination reactions catalyzed by palladium have emerged as a sophisticated method for synthesizing azetidines from readily available amine precursors.[3]

-

Strain-Release Homologation: Methods utilizing the ring-opening of highly strained azabicyclo[1.1.0]butanes provide novel pathways to access diverse and densely functionalized azetidines.[3]

Experimental Protocol: General Synthesis of an N-Protected 2-Arylazetidine

This protocol describes a representative intramolecular cyclization approach. The causality behind this two-step process is the conversion of a poor leaving group (hydroxyl) into an excellent one (mesylate), which is then readily displaced by the intramolecular nitrogen nucleophile to form the strained four-membered ring.

Step 1: Mesylation of N-Protected-3-amino-1-phenylpropan-1-ol

-

System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the N-protected-3-amino-1-phenylpropan-1-ol (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (TEA, 1.5 equiv) dropwise while maintaining the internal temperature below 5 °C.

-

Activation: Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise to the stirred solution. Self-Validation Check: The formation of triethylammonium chloride precipitate is a visual indicator of reaction progress.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino mesylate, which is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to form the Azetidine Ring

-

System Preparation: To a flame-dried flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve the crude amino mesylate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Causality: The strong, non-nucleophilic base (NaH) deprotonates the nitrogen protector (if it's an amide or carbamate) or the amine itself, generating the nucleophile for cyclization.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Heating to reflux may be required for less reactive substrates. Monitor by TLC or LC-MS.

-

Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of water to destroy any excess NaH.

-

Extraction & Purification: Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-protected 2-arylazetidine.[1]

Case Studies: The Impact of Azetidines in Drug Development

The theoretical advantages of the azetidine scaffold are borne out by its presence in numerous successful drugs and clinical candidates across a wide range of therapeutic areas.[10][13][14]

| Drug/Candidate Class | Target/Mechanism | Therapeutic Area | Key Contribution of Azetidine | Reference |

| Azelnidipine | L-type Calcium Channel Blocker | Antihypertensive | Provides a rigid scaffold for optimal substituent orientation, contributing to high potency. | [3][5][13] |

| Cobimetinib | MEK1/2 Kinase Inhibitor | Oncology | The azetidine-diol moiety improves solubility and provides key hydrogen bonding interactions in the ATP pocket. | [3][13] |

| Tofacitinib | Janus Kinase (JAK) Inhibitor | Rheumatoid Arthritis | While not containing the core ring, its pyrrolopyrimidine core is often modified with azetidine in next-gen inhibitors to improve properties. | [13] |

| STAT3 Inhibitors | STAT3 SH2 Domain | Oncology | (R)-azetidine-2-carboxamide scaffold provided sub-micromolar potency and a means to balance physicochemical properties. | [15][16] |

| MerTK Inhibitors | MerTK Receptor Tyrosine Kinase | Immuno-oncology | An azetidine-benzoxazole substituent was key to discovering potent and selective inhibitors with in vivo target engagement. | [17][18][19] |

| HCV NS3 Protease Inhibitors | NS3 Protease | Antiviral | Spiroazetidines served as effective P2 moieties, replacing the traditional pyrrolidine and leading to potent inhibitors. | [20] |

| VMAT2 Inhibitors | Vesicular Monoamine Transporter 2 | CNS (Addiction) | Azetidine analogs of lobelane showed potent inhibition of dopamine uptake, with Ki values in the low nanomolar range. | [21] |

Biological Evaluation Workflows

Once a novel azetidine-containing compound is synthesized, a rigorous biological evaluation is necessary.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: MerTK)

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of a test compound against a specific kinase.

-

Reagents & Materials: Recombinant human MerTK enzyme, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), 96- or 384-well plates, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Compound Preparation: Prepare a 10 mM stock solution of the azetidine test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Assay Setup:

-

Add kinase buffer to all wells.

-